molecular formula C18H23N3O3 B11019438 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-isopropyl-1H-pyrazole-5-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-isopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B11019438
M. Wt: 329.4 g/mol
InChI Key: HMFDLNPRZYIHCY-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-isopropyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with a 3-isopropyl group and a carboxamide linker to a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl moiety. This compound is structurally characterized by:

  • Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capacity.
  • Carboxamide linker: Provides hydrogen-bonding interactions with biological targets, enhancing binding specificity.
  • 5,6-Dimethoxyindenyl group: The methoxy groups at positions 5 and 6 of the indene ring may improve solubility and modulate electronic effects for target engagement.

The compound is synthesized via coupling reactions involving 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine and 3-isopropyl-1H-pyrazole-5-carboxylic acid derivatives, as described in protocols for analogous indenyl-pyrazole conjugates .

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H23N3O3/c1-10(2)14-9-15(21-20-14)18(22)19-13-6-5-11-7-16(23-3)17(24-4)8-12(11)13/h7-10,13H,5-6H2,1-4H3,(H,19,22)(H,20,21)

InChI Key

HMFDLNPRZYIHCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NC2CCC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

Biological Activity

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-isopropyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O4C_{18}H_{22}N_4O_4 with a molecular weight of 354.4 g/mol. The compound features an indene moiety substituted with methoxy groups and a pyrazole ring that contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC18H22N4O4C_{18}H_{22}N_4O_4
Molecular Weight354.4 g/mol
IUPAC NameThis compound
InChI KeyUODUSFDLYGGHPR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from 5,6-dimethoxy-2,3-dihydro-1H-indene derivatives. Common methods include:

  • Michael Addition : To form the indene structure.
  • Cyclization Reactions : To create the pyrazole ring.
  • Substitution Reactions : To introduce the carboxamide group.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-isopropyl have shown inhibitory effects against various cancer cell lines by targeting key pathways involved in tumor growth:

  • BRAF(V600E) Inhibition : Effective against melanoma.
  • EGFR Inhibition : Potential for lung cancer treatment.

Anti-inflammatory Effects

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-isopropyl has demonstrated anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It inhibits cyclooxygenase enzymes (COX) and lipoxygenase pathways:

Activity TypeIC50 (μM)Reference Standard
COX-1 Inhibition5.40Indomethacin
COX-2 Inhibition0.01Celecoxib
5-Lipoxygenase Inhibition1.78-

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties against various pathogens. The structure of N-(5,6-dimethoxy...) enhances its ability to disrupt bacterial cell walls and inhibit growth.

Case Studies

Recent studies have highlighted the biological efficacy of similar compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole carboxamides exhibited notable antifungal activity against Candida species and significant antibacterial effects against Staphylococcus aureus.
  • Inflammation Model : In vivo studies demonstrated that compounds with similar structures reduced edema in carrageenan-induced inflammation models by over 60%.

The mechanism of action for N-(5,6-dimethoxy...) involves:

  • Enzyme Inhibition : Targeting COX and LOX pathways to reduce inflammatory mediators.
  • Receptor Modulation : Interacting with cellular receptors involved in pain signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related molecules, focusing on substituent effects, biological activity, and pharmacological profiles.

Compound Core Structure Key Substituents Biological Activity Pharmacological Notes
Target Compound Pyrazole-carboxamide 3-Isopropyl, 5,6-dimethoxy-indenyl Likely anti-inflammatory/neuroprotective (inferred from structural analogs) Potential reduced ulcerogenicity due to carboxamide linker (vs. carboxylic acid in NSAIDs)
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole-carboximidamide 4-Methoxyphenyl, phenyl Anticancer, antimicrobial (hypothesized from carboximidamide’s metal-binding capacity) Carboximidamide group may confer chelation properties but lower metabolic stability
N-Benzyl-N-hydroxy-1-arylpyrazole-carboxamides Pyrazole-carboxamide Benzyl-hydroxylamine, aryl groups Anti-inflammatory, COX-2 inhibition Hydroxylamine substituent may enhance anti-oxidant activity but increase toxicity risks
5-(4-Dimethylcarbamoyl-phenyl)isoxazole-carboxamide Isoxazole-carboxamide 4-Dimethylcarbamoyl-phenyl, indenyl ENL degrader (targeted cancer therapy) Isoxazole core may reduce metabolic stability compared to pyrazole
(5,6-Dimethoxy-indenyl)acetic acid amides Indenyl-acetic acid amide Acetic acid linker, varied aryl amides Anti-inflammatory, analgesic (carrageenan-induced edema model) Carboxylic acid analogs show ulcerogenicity; amides mitigate this

Key Findings from Comparative Studies

5,6-Dimethoxy groups on the indenyl moiety improve solubility and may stabilize interactions with hydrophobic binding pockets in inflammatory targets (e.g., COX-2) .

Linker and Functional Group Effects :

  • Carboxamide vs. Carboximidamide : Carboxamides (target compound) exhibit superior metabolic stability over carboximidamides, which are prone to hydrolysis .
  • Carboxamide vs. Acetic Acid : Amide derivatives (target compound) show reduced gastrointestinal toxicity compared to indenyl-acetic acid analogs, which retain ulcerogenic risks despite improved efficacy .

Heterocycle Core Comparison :

  • Pyrazole vs. Isoxazole : Pyrazole-based compounds (target) demonstrate higher thermal and enzymatic stability than isoxazole derivatives, as seen in ’s ENL degrader .

The target compound’s pyrazole-carboxamide structure may further enhance potency and duration .

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